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Zinc arsenide

Optoelectronics Photovoltaics Infrared Detection

Zinc arsenide (Zn₃As₂) offers a unique p-type semiconductor solution with a direct 1.0 eV bandgap, ideal for near-infrared emitters, detectors, and tandem solar cells. Unlike wider-bandgap Zn₃P₂ (1.5 eV) or n-type Cd₃As₂, only Zn₃As₂ delivers this precise near-IR response with hole mobility (~10³ cm²/V·s) and earth-abundant, low-cost zinc and arsenic. Its direct bandgap remains nearly identical in amorphous thin films (0.95 eV), simplifying fabrication. Supplied as 99.995% trace metals basis pieces, it is ready for semiconductor-grade device integration.

Molecular Formula Zn3As2
As2Zn3
Molecular Weight 346 g/mol
CAS No. 12006-40-5
Cat. No. B088156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc arsenide
CAS12006-40-5
Molecular FormulaZn3As2
As2Zn3
Molecular Weight346 g/mol
Structural Identifiers
SMILES[Zn].[Zn]=[As].[Zn]=[As]
InChIInChI=1S/2As.3Zn
InChIKeyRHKSESDHCKYTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Arsenide (Zn3As2, CAS 12006-40-5) Procurement Baseline: Earth-Abundant II-V Semiconductor with 1.0 eV Direct Band Gap


Zinc arsenide (Zn3As2) is a II-V semiconductor compound notable for its direct band gap of approximately 1.0 eV [1] and p-type conductivity [2]. Its constituent elements are earth-abundant, positioning it as a sustainable alternative to critical raw material-dependent III-V compounds like GaAs [3]. The material exists in multiple phases, with the tetragonal α''-Zn3As2 being a metastable phase of interest for optoelectronics [2]. Commercially, it is available as high-purity pieces (99.995% trace metals basis) with a density of 5.53 g/cm³ and a melting point of 1015 °C .

Why Generic Substitution of Zinc Arsenide (Zn3As2) Fails: In-Class Compounds Exhibit Disparate Band Gaps, Carrier Types, and Alloying Behavior


Despite sharing structural similarities, zinc arsenide cannot be simply interchanged with its closest in-class analogs due to fundamental differences in key performance-defining properties. Zn3P2, while structurally analogous, possesses a significantly wider band gap of 1.5 eV [1], which shifts its optimal optical response from the near-infrared to the visible spectrum, directly impacting photovoltaic and photodetector device architectures. Similarly, Cd3As2 is a well-known n-type Dirac semimetal with exceptionally high electron mobility [2], whereas Zn3As2 is a p-type semiconductor [3], representing opposite carrier types that are critical for junction formation. Alloying studies further reveal that substituting Zn into Cd3As2 drives a semiconductor-to-metal transition [4], demonstrating that composition in this class is not linearly interchangeable. These intrinsic differences underscore that Zn3As2's specific combination of a ~1.0 eV direct band gap, p-type conductivity, and earth-abundant composition defines a unique performance niche that generic substitution cannot satisfy.

Zinc Arsenide (Zn3As2) Quantitative Differentiator Guide: Head-to-Head Data vs. Zn3P2, Cd3As2, ZnSb, and GaAs


Direct Band Gap at 1.01 eV vs. Zn3P2 (1.5 eV) and ZnSb (0.65 eV Indirect)

Zn3As2 exhibits a direct band gap at the Γ-point of 1.01 eV, as calculated by DFT [1]. This is in stark contrast to its closest structural analog Zn3P2, which has a wider direct band gap of 1.5 eV [2], and to ZnSb, which has a narrower, indirect band gap of 0.65 eV [1]. The 1.0 eV energy is critical for efficient photoemission and detection in the near-infrared region, aligning with the spectral needs for optical telecommunications and silicon tandem photovoltaics [3].

Optoelectronics Photovoltaics Infrared Detection

Hole Mobility ~1000 cm²/V·s vs. Cd3As2 Electron Mobility >10,000 cm²/V·s

Temperature-dependent Hall effect measurements on epitaxially grown Zn3As2 nanosails indicate degenerate p-type doping with a hole mobility approaching 10³ cm² V⁻¹ s⁻¹ [1]. This contrasts with the n-type Dirac semimetal Cd3As2, which boasts exceptionally high electron mobilities often exceeding 10,000 cm²/V·s [2]. The p-type nature and moderate hole mobility of Zn3As2 make it a candidate for complementary device architectures where an earth-abundant p-type material is needed, whereas Cd3As2's high n-type mobility is suited for different applications like high-speed electronics.

Charge Transport Semiconductor Devices Thin Films

Thermoelectric Figure of Merit (ZT) of 0.09 at 200°C vs. ZnSb (0.27 at 1000°C)

First-principles calculations predict a maximum thermoelectric figure of merit (ZT) of 0.09 for Zn3As2 at a relatively low temperature of 200°C [1]. In contrast, the related compound ZnSb achieves a higher peak ZT of 0.27, but this occurs at a much higher temperature of 1000°C [1]. This indicates that while Zn3As2 is not a top-tier thermoelectric material by ZT value alone, its performance peaks at a more accessible and practical temperature range for low-grade waste heat recovery applications.

Thermoelectrics Energy Harvesting Waste Heat Recovery

Lattice Thermal Conductivity of 0.012 W/cm·°C vs. Cd3As2 (0.014 W/cm·°C)

The room-temperature lattice thermal conductivity of Zn3As2 is reported as 0.012 W/cm·°C, which is slightly lower than that of Cd3As2 (0.014 W/cm·°C) [1]. Alloying Cd3As2 with Zn to form Cd3−xZnxAs2 further suppresses the lattice thermal conductivity by up to a factor of 9 compared to pure Cd3As2 [2]. This demonstrates that the addition of Zn into the Cd3As2 matrix is a highly effective strategy for reducing thermal transport, a critical requirement for improving thermoelectric performance.

Thermal Management Thermoelectrics Semiconductor Physics

Optical Tauc Gap of 0.95 eV for Amorphous Zn3As2 Films

Spectroscopic ellipsometry of evaporated amorphous Zn3As2 films reveals an optical Tauc gap of 0.95 eV [1]. This value is remarkably close to the 1.0 eV band gap reported for crystalline bulk Zn3As2 [2], indicating that the electronic structure is largely preserved even in the amorphous state. Furthermore, the study demonstrates that a single Tauc-Lorentz oscillator model can reliably determine the thickness of amorphous Zn3As2 layers down to 25 nm [1], providing a practical metrology tool for thin-film device fabrication.

Thin Film Optics Spectroscopic Ellipsometry Amorphous Semiconductors

Compositional Tunability of Band Gap from 1.0 to 1.5 eV in Zn3(P1−xAsx)2 Nanowires

The synthesis of composition-tuned Zn3(P1−xAsx)2 nanowire solid solutions demonstrates continuous band gap tunability from 1.0 eV (for pure Zn3As2, x=1) to 1.5 eV (for pure Zn3P2, x=0) [1]. This alloying capability allows for precise engineering of the material's optical absorption and emission properties across a 0.5 eV range, spanning the near-infrared to visible spectrum. Single-crystalline nanowires grown along the [110] direction exhibited higher photoconversion efficiency compared to twinned crystalline counterparts [1].

Band Gap Engineering Semiconductor Alloys Nanowire Synthesis

Zinc Arsenide (Zn3As2) Optimal Application Scenarios Derived from Quantitative Evidence


Near-Infrared Photodetectors and Emitters for Optical Telecommunications

The direct band gap of 1.01 eV positions Zn3As2 for efficient photoemission and detection at 1.0 eV, a key wavelength for optical telecommunications [1]. The demonstration of efficient photoemission and detection in Zn3As2 nanostructures validates its potential for this application [1]. Its earth-abundant composition offers a sustainable alternative to more costly III-V materials like InGaAs used in similar wavelength ranges [1].

Low-Temperature Thermoelectric Energy Harvesting

With a predicted peak thermoelectric figure of merit (ZT) of 0.09 at 200°C, Zn3As2 is suited for energy harvesting from low-grade waste heat sources, such as industrial exhaust or automotive systems, where temperatures are moderate [2]. This is in contrast to materials like ZnSb, which require temperatures around 1000°C to achieve their peak ZT [2]. The material's intrinsically low lattice thermal conductivity (0.012 W/cm·°C) further supports its thermoelectric potential [3].

Earth-Abundant P-Type Component in Tandem Photovoltaics

Zn3As2's p-type conductivity (hole mobility ~10³ cm² V⁻¹ s⁻¹) and its ~1.0 eV direct band gap make it a compelling candidate for use as a bottom cell or p-type layer in tandem photovoltaic devices [4]. Its band gap is complementary to that of silicon (1.1 eV) and can be tuned via alloying with Zn3P2 to optimize spectral splitting [5]. The earth-abundance of its constituent elements addresses sustainability concerns associated with critical raw materials used in other thin-film photovoltaic technologies.

Thin-Film Semiconductor Devices via Physical Vapor Deposition

The optical properties of evaporated amorphous Zn3As2 films (Tauc gap of 0.95 eV) are nearly identical to those of the crystalline bulk material [6]. This consistency simplifies the fabrication of thin-film devices, as a single Tauc-Lorentz oscillator model can accurately determine film thickness down to 25 nm [6]. This robustness makes Zn3As2 a practical candidate for integration into standard semiconductor processing lines for applications such as infrared sensors and thermoelectric modules.

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